N'-Acetyl-N'-ethylbutanehydrazide

Description

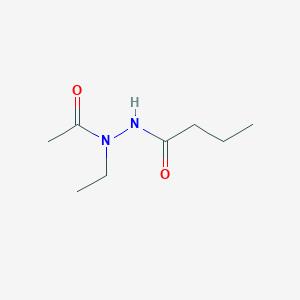

Structure

3D Structure

Properties

CAS No. |

802908-42-5 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

N'-acetyl-N'-ethylbutanehydrazide |

InChI |

InChI=1S/C8H16N2O2/c1-4-6-8(12)9-10(5-2)7(3)11/h4-6H2,1-3H3,(H,9,12) |

InChI Key |

LHOIMYLLZWLONI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NN(CC)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization of N Acetyl N Ethylbutanehydrazide

Established Synthetic Pathways for N'-Acetyl-N'-ethylbutanehydrazide

Established methods for synthesizing this compound and similar structures typically rely on sequential, stepwise reactions involving acylation of a hydrazine (B178648) precursor.

Conventional Multistep Synthesis

The most common and direct route to this compound involves a two-step process. The first step is the synthesis of an N'-ethylbutanehydrazide intermediate, which is subsequently acetylated.

Step 1: Formation of N'-ethylbutanehydrazide This intermediate can be prepared via the reaction of a butyric acid derivative with ethylhydrazine (B1196685). A widely used method is the hydrazinolysis of the corresponding ester, such as ethyl butyrate, with ethylhydrazine. Alternatively, a more reactive acylating agent like butyryl chloride can be used, which reacts readily with ethylhydrazine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 2: Acetylation of N'-ethylbutanehydrazide The second step involves the selective N-acetylation of the N'-ethylbutanehydrazide intermediate. This is typically achieved by reacting the intermediate with a suitable acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. evitachem.com The reaction is generally performed in an appropriate solvent like dichloromethane, and a base such as triethylamine is often added to scavenge the acid generated during the reaction. evitachem.com The final product can then be isolated and purified through standard laboratory techniques like aqueous workup, extraction, and recrystallization or column chromatography. evitachem.com

While reliable, this multistep approach can be time-consuming, may require purification of intermediates, and often utilizes reagents that are sensitive to moisture and can generate significant waste.

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical manufacturing, green chemistry principles have been applied to the synthesis of hydrazides. mdpi.com These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity. mdpi.comminarjournal.com For the synthesis of this compound, a microwave-assisted approach could condense the process. For instance, the direct reaction of butyric acid with ethylhydrazine could be accelerated under microwave conditions, potentially avoiding the need to first convert the acid to an ester or acid chloride. This method is noted for its energy efficiency compared to conventional heating.

Solvent-Free and Organocatalytic Methods: Another green strategy involves performing reactions under solvent-free conditions, which minimizes volatile organic compound (VOC) emissions and simplifies product workup. minarjournal.com Mechanical grinding is one such technique that has been successfully used for hydrazide synthesis. mdpi.com Furthermore, the use of reusable and non-toxic organocatalysts, such as L-proline, can replace traditional acid or base catalysts, offering a more environmentally benign pathway. mdpi.com A hypothetical comparison between a conventional and a green approach for a similar hydrazide synthesis highlights the potential benefits in efficiency and environmental impact.

| Parameter | Conventional Method (Analog) | Green Method (Analog) |

|---|---|---|

| Heating | Conventional Reflux | Microwave Irradiation / Grinding |

| Reaction Time | Several hours | Minutes |

| Solvent | Dichloromethane, Benzene, etc. | Solvent-free or Green Solvents (e.g., Ethanol) |

| Catalyst | Stoichiometric acid/base | Catalytic L-proline (recyclable) |

| Yield | Good | High to Excellent |

Novel Synthetic Strategies for this compound

Recent advances in synthetic chemistry offer novel strategies that could be applied to the synthesis of this compound, focusing on catalytic methods and process intensification to improve efficiency and selectivity.

Catalytic Transformations in Hydrazide Formation

The use of transition metal catalysts has revolutionized the formation of C-N bonds, and these methods are applicable to hydrazide synthesis. organic-chemistry.org Ruthenium, nickel, and palladium complexes have been employed for the N-alkylation and N-arylation of hydrazides and hydrazines.

A particularly innovative strategy is the "borrowing hydrogen" methodology, where alcohols are used as alkylating agents in the presence of a metal catalyst. organic-chemistry.org In a potential synthesis of the N'-ethylbutanehydrazide precursor, ethanol could be used to ethylate butanehydrazide, with water being the only byproduct, representing a highly atom-economical approach. organic-chemistry.org Catalysts based on ruthenium pincer complexes have shown remarkable efficiency in this type of transformation for other acylhydrazides. organic-chemistry.org Similarly, catalysts can be employed in the acylation step. For instance, N-hydroxysuccinimide or 4-dimethylaminopyridine (DMAP) can catalyze acylation reactions, potentially allowing for milder conditions or the use of less reactive acylating agents. google.commdpi.com

| Catalyst Type | Transformation | Potential Application in Synthesis |

|---|---|---|

| Ruthenium Pincer Complexes | N-Alkylation using alcohols | Ethylation of butanehydrazide using ethanol |

| Palladium Complexes | N-Arylation/Alkylation | Coupling of aryl/alkyl halides with hydrazides |

| Nickel Complexes | Asymmetric Hydrogenation of Hydrazones | Stereoselective synthesis of chiral hydrazines |

| 4-(Dimethylamino)pyridine (DMAP) | Acylation / Cycloaddition | Catalyzing the acetylation step |

| L-Proline (Organocatalyst) | Condensation Reactions | Green synthesis of hydrazide intermediates |

One-Pot Synthesis Protocols for this compound

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. researchgate.netacs.org A plausible one-pot protocol for this compound could involve the initial formation of the hydrazide from butyric acid and ethylhydrazine, followed by the in-situ introduction of an acetylating agent.

Enantioselective and Diastereoselective Synthesis Considerations

The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, enantioselective or diastereoselective synthesis is not a requirement for its preparation.

However, these considerations are paramount in the synthesis of structurally related chiral hydrazines, which are crucial components in many pharmaceuticals. acs.orgresearchgate.net Should the butyryl or ethyl group in this compound be replaced by substituents that introduce a stereocenter, stereoselective methods would become essential. The primary strategy for achieving this is the asymmetric hydrogenation of prochiral hydrazones using chiral transition-metal catalysts. acs.orgresearchgate.net Complexes of metals like palladium, rhodium, and nickel with chiral phosphine ligands have been developed to produce chiral hydrazines with high enantiomeric excess (ee). acs.org This approach provides a powerful tool for accessing optically active hydrazine derivatives, highlighting the advanced synthetic methodologies available for this class of compounds. researchgate.net

Process Optimization and Scale-Up Research for this compound Production

The efficient and large-scale production of this compound necessitates a thorough understanding and optimization of its synthetic process. This involves detailed kinetic studies to elucidate reaction mechanisms and rates, thoughtful reaction engineering and reactor design to ensure optimal performance and safety, and the application of modern computational tools like artificial intelligence and machine learning to streamline route optimization and process control.

Kinetic Studies in this compound Synthesis

Kinetic studies are fundamental to understanding the rate at which the synthesis of this compound proceeds and how this rate is influenced by various reaction parameters. A common synthetic route involves the acylation of N'-ethylbutanehydrazide with an acetylating agent such as acetic anhydride or acetyl chloride.

The reaction can be generalized as follows:

N'-ethylbutanehydrazide + Acetylating Agent → this compound + Byproduct

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound

| Experiment | Initial [N'-ethylbutanehydrazide] (mol/L) | Initial [Acetic Anhydride] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 25 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 25 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 25 | 3.1 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 40 | 4.5 x 10⁻⁴ |

From such data, the rate constant (k) and the activation energy (Ea) can be determined using the Arrhenius equation, providing deeper insights into the temperature dependence of the reaction. This information is vital for optimizing reaction conditions to maximize yield and minimize reaction time.

Reaction Engineering and Reactor Design for this compound

The principles of reaction engineering are applied to design and operate a reactor for the synthesis of this compound. The choice of reactor—be it a batch, semi-batch, or continuous stirred-tank reactor (CSTR)—depends on the reaction kinetics, heat transfer requirements, and the desired scale of production.

For the typically exothermic acylation reaction, effective heat removal is a critical design consideration to prevent thermal runaways and the formation of unwanted byproducts. A jacketed CSTR with internal cooling coils might be employed for large-scale production to maintain a constant temperature. The reactor design must also account for efficient mixing to ensure homogeneity of reactants and uniform temperature distribution.

Table 2: Reactor Design Considerations for this compound Synthesis

| Parameter | Design Consideration | Rationale |

| Reactor Type | Continuous Stirred-Tank Reactor (CSTR) | Suitable for large-scale production and provides good temperature control. |

| Heat Transfer | Jacketed vessel with cooling coils | To manage the exothermic nature of the acylation reaction. |

| Agitation | High-efficiency impeller | To ensure rapid mixing of reactants and uniform heat distribution. |

| Material of Construction | Glass-lined or stainless steel | To resist corrosion from reactants and byproducts like acetic acid. |

| Feed Strategy | Gradual addition of acetylating agent | To control the reaction rate and temperature. |

Process parameters such as residence time (in a CSTR), stirring speed, and the rate of addition of reactants are optimized based on the kinetic data to achieve high conversion and selectivity towards this compound.

Artificial Intelligence and Machine Learning in Route Optimization for this compound

Process Parameter Optimization: Machine learning models can be trained on experimental data to predict the reaction yield and purity of this compound under different sets of conditions (e.g., temperature, concentration, catalyst loading). nih.gov This allows for the in silico optimization of the process, reducing the number of physical experiments required and thus saving time and resources. Techniques like Bayesian optimization can be employed to efficiently explore the parameter space and identify the optimal reaction conditions. arxiv.org

Table 3: Application of AI/ML in this compound Synthesis

| AI/ML Application | Description | Potential Impact |

| Route Scouting | Generative models propose novel synthetic pathways. | Discovery of more cost-effective or sustainable synthetic routes. |

| Yield Prediction | Regression models predict reaction outcomes based on input parameters. | Faster process optimization and reduced experimental workload. |

| Real-time Monitoring and Control | AI algorithms analyze sensor data from the reactor to adjust process parameters in real-time. | Improved process stability, safety, and consistency of product quality. |

The integration of AI and ML into the process development workflow for this compound holds the promise of more efficient, robust, and scalable manufacturing processes. mdpi.com

Mechanistic Investigations of N Acetyl N Ethylbutanehydrazide Reactivity

Fundamental Reaction Mechanisms of N'-Acetyl-N'-ethylbutanehydrazide

The reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic nitrogen atoms of the hydrazide moiety, the electrophilic carbonyl carbon, and the potential for various concerted reactions.

Nucleophilic Acyl Substitution Pathways Involving the Hydrazide Moiety

The hydrazide functional group in this compound is a key player in its nucleophilic acyl substitution reactions. These reactions typically proceed through a tetrahedral intermediate. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of a leaving group.

The outcome of such reactions is largely dependent on the relative basicity of the nucleophile and the leaving group. A more stable (less basic) leaving group is favored. In the context of this compound, the ethylhydrazide or acetylhydrazide moiety could potentially act as a leaving group, although this would require harsh reaction conditions. More commonly, the lone pair of electrons on the nitrogen atoms would participate in nucleophilic attacks.

Table 1: Predicted Outcomes of Nucleophilic Acyl Substitution on Analagous Acylhydrazides

| Nucleophile | Reagent Example | Expected Product Type with Analagous Acylhydrazides |

| Oxygen Nucleophile | H₂O/H⁺ or OH⁻ | Carboxylic acid and N-ethylbutanehydrazide (Hydrolysis) |

| Nitrogen Nucleophile | R-NH₂ | Amide and N-ethylbutanehydrazide |

| Carbon Nucleophile | Grignard Reagent (R-MgX) | Tertiary alcohol (after double addition) |

Note: This table is predictive and based on general principles of acylhydrazide reactivity.

Electrophilic Reactivity of this compound

While the hydrazide moiety is primarily nucleophilic, this compound can exhibit electrophilic character at the carbonyl carbon. This carbon is susceptible to attack by strong nucleophiles.

Furthermore, the nitrogen atoms can be rendered electrophilic through derivatization. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by even weak nucleophiles.

Pericyclic Reactions and Rearrangements of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While there is no specific literature detailing the involvement of this compound in pericyclic reactions, related hydrazide structures are known to participate in such transformations.

One potential, though unconfirmed, rearrangement could be a nih.govnih.gov-sigmatropic rearrangement if the molecule were to be derivatized to contain an appropriate diene system. Such reactions are governed by the principles of orbital symmetry.

Catalysis in this compound Transformations

Catalysis can play a crucial role in enhancing the reactivity and selectivity of reactions involving this compound, enabling transformations that would otherwise be difficult to achieve.

Homogeneous Catalysis for this compound Derivatization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a high degree of control over reaction conditions and selectivity. For the derivatization of this compound, various metal- and organo-catalysts could theoretically be employed.

For instance, transition metal catalysts are widely used for cross-coupling reactions. A plausible, though not experimentally verified, application could be the palladium-catalyzed N-arylation of the hydrazide moiety using an aryl halide.

Table 2: Plausible Homogeneous Catalytic Reactions for Analagous Hydrazide Derivatization

| Reaction Type | Catalyst Example | Potential Product with Analagous Hydrazides |

| N-Arylation | Palladium(0) complexes with appropriate ligands | N'-Aryl-N'-acetyl-N-ethylbutanehydrazide |

| N-Alkylation | Lewis acids (e.g., ZnCl₂) | N-Alkylated hydrazide derivatives |

Note: This table is speculative and based on established catalytic methods for similar functional groups.

Heterogeneous Catalysis for this compound Reactions

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which simplifies catalyst recovery and product purification. Solid-supported acid or base catalysts could be used to promote reactions such as hydrolysis or condensation of this compound.

For example, a solid acid catalyst like a sulfonated resin could facilitate the hydrolysis of the acetyl group under milder conditions than a strong mineral acid in solution. Similarly, metal catalysts on solid supports, such as palladium on carbon (Pd/C), are commonly used for hydrogenation reactions. It is conceivable that the carbonyl group of this compound could be reduced to a methylene (B1212753) group under such conditions, although this has not been specifically reported.

Organocatalysis in this compound Chemistry

Currently, there is no specific published research detailing the use of organocatalysts to mediate reactions involving this compound. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a powerful tool in modern synthesis. Investigations in this area would be valuable to understand how this compound interacts with various types of organocatalysts, such as those based on amines or chiral scaffolds. Such studies could unveil new synthetic pathways and stereoselective transformations for this compound.

Role of Solvation and Environmental Factors on this compound Reactivity

The influence of the solvent and other environmental factors (e.g., temperature, pH) on the reactivity of this compound has not been specifically documented in the scientific literature. The polarity, proticity, and coordinating ability of the solvent can significantly impact reaction rates and selectivity for related hydrazide compounds. A systematic study of these effects on this compound would provide crucial data for optimizing reaction conditions and understanding its stability and reaction kinetics in different chemical environments.

A hypothetical study could explore the rate of a characteristic reaction of this compound, such as hydrolysis, in a range of solvents with varying properties. The results could be compiled in a data table similar to the one below.

Table 1: Hypothetical Solvent Effects on the Hydrolysis Rate of this compound

| Solvent | Dielectric Constant (ε) | Reaction Rate Constant (k, s⁻¹) |

| Dichloromethane | 9.1 | Data Not Available |

| Tetrahydrofuran | 7.5 | Data Not Available |

| Acetonitrile | 37.5 | Data Not Available |

| Methanol | 32.7 | Data Not Available |

| Water | 80.1 | Data Not Available |

This table is for illustrative purposes only, as experimental data is not currently available.

Advanced Spectroscopic and Structural Elucidation of N Acetyl N Ethylbutanehydrazide

Mass Spectrometry for Structural Characterization and Fragmentation Pathway Analysis of N'-Acetyl-N'-ethylbutanehydrazide

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental formula of a compound by measuring its mass with exceptional accuracy. For this compound, with a molecular formula of C8H18N2O2, the expected exact mass can be calculated with high precision. An HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that closely matches the theoretical value, typically within a few parts per million (ppm), thereby confirming its elemental composition.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₈H₁₉N₂O₂⁺ | 175.1441 |

| [M+Na]⁺ | C₈H₁₈N₂O₂Na⁺ | 197.1260 |

| [M+K]⁺ | C₈H₁₈N₂O₂K⁺ | 213.0999 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To further elucidate the molecular structure of this compound, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the compound's structure. This technique allows for the confirmation of the connectivity of the acetyl, ethyl, and butanehydrazide moieties within the molecule.

X-ray Crystallography and Diffraction Studies of this compound and its Derivatives

The three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques. These methods are paramount for understanding the conformational properties and intermolecular interactions of this compound.

Powder X-ray Diffraction for Polymorphism and Crystallinity

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the crystalline nature of a bulk sample of this compound. This method can identify whether the material is amorphous or crystalline and can be used to detect the presence of different crystalline forms, known as polymorphs. Each polymorph would exhibit a unique PXRD pattern, and this technique is crucial for quality control and for understanding the physical properties of the solid material.

Advanced Electron Microscopy Techniques for this compound Materials

Electron microscopy techniques provide high-resolution images of the surface topography and morphology of materials.

Scanning Electron Microscopy (SEM) for Morphology

Scanning electron microscopy (SEM) is used to visualize the surface features of this compound at the micro- and nanoscale. An SEM analysis would reveal the particle shape, size distribution, and surface texture of the synthesized material. This information is important for understanding the physical characteristics of the compound, such as its flowability and dissolution properties.

Transmission Electron Microscopy (TEM) for Nanoscale Structures

The request for information on the use of Transmission Electron Microscopy (TEM) to study nanoscale structures of this compound could not be fulfilled. The literature search did not reveal any instances of this compound being used to form nanoparticles or of any TEM analysis being performed.

In general, TEM is a powerful technique for visualizing the morphology, size distribution, and crystalline nature of nanomaterials. Had this compound been reported to form nanoscale assemblies, one would anticipate TEM studies to characterize these structures. Such an analysis would typically involve dispersing the nanoparticles on a TEM grid and imaging them with a high-energy electron beam. The resulting images could provide data on particle shape (e.g., spherical, rod-like) and size. Furthermore, selected area electron diffraction (SAED) patterns obtained through TEM could offer insights into the crystalline or amorphous nature of the nanoparticles.

However, without any foundational research on the synthesis and properties of this compound, any discussion of its potential nanoscale characteristics remains purely speculative.

Compound Names Mentioned

Theoretical and Computational Chemistry Studies on N Acetyl N Ethylbutanehydrazide

Quantum Chemical Calculations for N'-Acetyl-N'-ethylbutanehydrazide

Quantum chemical calculations are pivotal in providing a detailed understanding of the intrinsic properties of this compound. These computational methods allow for the exploration of the molecule's conformational landscape, electronic characteristics, and regions of electrostatic potential, all of which are crucial for predicting its chemical behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, this involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. Conformational analysis, a broader exploration, seeks to identify all stable conformers (isomers that can be interconverted by rotation about single bonds) and their relative energies.

Studies on similar N-acylhydrazone derivatives have demonstrated that techniques like Density Functional Theory (DFT), particularly with functionals such as CAM-B3LYP and a basis set like 6-31+G(d,p), are effective in mapping the conformational space. nih.gov For this compound, a systematic scan of the key dihedral angles, such as the O=C–N–N and C–N–N–C bonds, would be performed to locate all low-energy conformers. The results of such an analysis, including the relative energies of the most stable conformers, are critical for understanding which shapes the molecule is most likely to adopt. For instance, similar analyses on N-acetylated amino acids have successfully identified numerous stable conformers and analyzed their relative stabilities based on intramolecular interactions. conicet.gov.arresearchgate.netresearchgate.net

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (O=C-N-N) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5 | 0.00 |

| 2 | -65.2 | 1.25 |

| 3 | 68.9 | 1.32 |

| 4 | 5.4 | 2.50 |

Note: This table is illustrative and represents the type of data generated from a conformational analysis. Actual values would be derived from specific quantum chemical calculations.

Electronic Structure and Frontier Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule governs its reactivity. Frontier molecular orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, calculations would determine the energies of these orbitals and map their spatial distribution across the molecule. This analysis helps to identify the specific atoms or functional groups that are most involved in electron donation and acceptance. bhu.ac.innih.govresearchgate.net

Table 2: Illustrative Frontier Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.52 |

| HOMO-LUMO Gap | 6.33 |

Note: This table is illustrative. The values are representative of what would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.comuni-muenchen.de It is calculated by determining the electrostatic potential at the surface of the molecule, providing a guide to its reactivity towards charged species. uni-muenchen.de The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red areas signify negative potential, indicating regions that are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom, making it a prime site for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton. bhu.ac.in This information is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction. uni-muenchen.de

Reaction Pathway Modeling and Transition State Characterization

While quantum chemical calculations provide a static picture of a molecule, reaction pathway modeling explores its dynamic behavior during a chemical reaction. These computational techniques are essential for understanding reaction mechanisms, identifying intermediate structures, and determining the energy barriers that control the reaction rate.

Density Functional Theory (DFT) in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method for modeling reaction pathways due to its balance of accuracy and computational cost. By applying DFT, researchers can map out the potential energy surface of a reaction, which describes the energy of the system as a function of the positions of the atoms. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Characterizing the geometry and energy of the transition state is crucial for calculating the activation energy and, consequently, the reaction rate. For this compound, DFT could be used to model various potential reactions, such as hydrolysis, oxidation, or thermal decomposition, by locating the respective transition states.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and structures, especially for transition states and other critical points on the potential energy surface.

For reactions involving this compound where high accuracy is paramount, ab initio calculations would be the preferred method for refining the energies obtained from DFT. These high-level calculations can provide a more reliable prediction of reaction barriers and thermochemistry, offering a deeper and more precise understanding of the molecule's reactivity and the mechanisms of its transformations. Comprehensive conformational analyses of related N-acetylated compounds have been performed using ab initio methods to explore their potential energy hypersurfaces in detail. conicet.gov.arresearchgate.netresearchgate.net

No Publicly Available Research Data for this compound Precludes Article Generation

A thorough and exhaustive search of scientific literature and chemical databases has revealed no specific theoretical or computational chemistry studies on the compound this compound. The absence of published research, including molecular dynamics simulations and spectroscopic property predictions, makes it impossible to generate a scientifically accurate and detailed article as requested.

The user's request stipulated a focus solely on this compound, with content structured around specific theoretical and computational chemistry topics, including detailed research findings and data tables. However, no peer-reviewed articles, database entries, or other scholarly sources containing this information could be located. The performance of molecular dynamics simulations to explore conformational space and intermolecular interactions, as well as the computational prediction of NMR, vibrational, and UV-Vis spectra, are highly specific to the molecule under investigation. Without dedicated studies on this compound, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable research.

General methodologies for computational chemistry are well-documented, but their application and the resulting data are unique to each chemical compound. As no such data exists in the public domain for this compound, the creation of an article with the specified detailed findings and data tables cannot be fulfilled at this time. Further research into this specific compound would be required for the generation of such an article in the future.

Advanced Research Applications of N Acetyl N Ethylbutanehydrazide in Chemical Sciences

N'-Acetyl-N'-ethylbutanehydrazide as a Building Block in Complex Organic Synthesis

The this compound molecule possesses several reactive sites that could be exploited in the synthesis of more complex organic structures. Its hydrazide moiety, in particular, is a versatile functional group for the construction of various molecular frameworks.

Synthesis of Heterocycles and Natural Product Analogs

The hydrazide group is a key precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. researchgate.netopenmedicinalchemistryjournal.comekb.egmdpi.com this compound could theoretically serve as a starting material in reactions to form five- or six-membered rings. For instance, condensation reactions with dicarbonyl compounds could lead to the formation of pyrazole (B372694) or pyridazinone derivatives. The presence of the N'-ethyl and N'-acetyl groups could influence the regioselectivity of such cyclization reactions and the properties of the resulting heterocycles.

The synthesis of natural product analogs often involves the modification of existing scaffolds to improve biological activity or to study structure-activity relationships. While there is no direct evidence of its use, this compound could be incorporated into synthetic routes to create analogs of natural products containing a hydrazide or a related functional group.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Potential Heterocyclic Product |

| 1,3-Diketone | Pyrazole derivative |

| γ-Ketoester | Pyridazinone derivative |

| α,β-Unsaturated ketone | Pyrazoline derivative |

Formation of Novel Polymers and Oligomers

Acylhydrazones are known to participate in the formation of polymers through condensation reactions. nih.govresearchgate.net The bifunctional nature of a molecule like this compound, possessing both a reactive hydrazide and other modifiable positions, could allow it to act as a monomer or a chain-extender in polymerization processes. The resulting polymers could exhibit interesting properties due to the presence of the polar hydrazide and amide functionalities, potentially leading to materials with unique solubility, thermal stability, or mechanical properties. The formation of oligomers could also be explored, leading to well-defined molecular architectures.

Application of this compound in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The this compound molecule contains hydrogen bond donors (N-H) and acceptors (C=O), making it a candidate for studies in this field. nih.govnih.govsemanticscholar.orgrsc.org

Host-Guest Chemistry and Molecular Recognition Phenomena

The amide and hydrazide functionalities within this compound could enable it to act as a guest molecule, binding within the cavity of a larger host molecule through hydrogen bonding or other non-covalent interactions. Conversely, it could be incorporated into a larger structure to act as a host for smaller guest species. The specificity of these interactions would be governed by the size, shape, and electronic properties of the binding partners, forming the basis of molecular recognition.

Self-Assembly Processes and Supramolecular Architectures

The ability to form hydrogen bonds suggests that this compound could participate in self-assembly processes, forming ordered structures in solution or in the solid state. semanticscholar.orgrsc.org Depending on the conditions, it could potentially form dimers, linear chains, or more complex two- or three-dimensional networks. The interplay between the hydrogen bonding of the amide and hydrazide groups and the van der Waals interactions of the ethyl and butyl chains would direct the formation of these supramolecular architectures.

This compound in Materials Science Research

The properties that make this compound a candidate for polymer and supramolecular chemistry also suggest its potential in materials science. nih.govresearchgate.net By incorporating this molecule into larger structures or using it to modify surfaces, it may be possible to create materials with tailored properties. For example, polymers containing this moiety might exhibit responsiveness to stimuli such as pH or temperature due to the nature of the hydrazone bond. Furthermore, self-assembled monolayers on surfaces could alter properties like wettability or adhesion. While purely theoretical at this stage, these potential applications highlight the versatility of the acylhydrazone functional group and suggest avenues for future research involving this compound.

Development of Functional Organic Materials

The application of hydrazide derivatives in the development of functional organic materials is an area of active research. Although specific studies detailing the use of this compound in creating such materials are limited, the reactive functional groups within the molecule make it a candidate for incorporation into larger molecular frameworks. evitachem.com The presence of both amine (NH) and carbonyl (C=O) functionalities allows for a range of chemical transformations, including condensation and reduction reactions, which are fundamental in the synthesis of new organic materials. evitachem.com The butanoyl group imparts a degree of lipophilicity, which could be exploited to influence the solubility and processing characteristics of resulting materials. evitachem.com

Hybrid Materials and Nanocomposites

The development of hybrid materials and nanocomposites often involves the use of organic molecules to act as stabilizers, reducing agents, or functional components in conjunction with inorganic materials. For instance, related research has demonstrated the use of copolymers containing N,N-diallyl-N'-acetylhydrazine for the synthesis of silver nanocomposites. researchgate.net In these studies, the hydrazine-containing polymer served as both a reducing agent for silver ions and a stabilizer for the resulting silver nanoparticles, which ranged in size from 5 to 30 nanometers. researchgate.net While this research does not directly involve this compound, it highlights the potential role of acetylhydrazine derivatives in the formation of polymer nanocomposites with applications in biomaterials and catalysis. researchgate.net The synthesis of hybrid clay/poly(N,N-dimethylaminoethyl methacrylate) nanocomposites is another example where organic polymers are integrated with inorganic clay structures to create materials with enhanced properties. researchgate.net

This compound in Analytical Chemistry Research

Hydrazine-containing compounds are well-established derivatizing agents in analytical chemistry, particularly for the analysis of aldehydes and ketones. researchgate.net These reagents react with carbonyl compounds to form stable hydrazone derivatives, which can then be more easily detected and quantified using chromatographic techniques. researchgate.net

Method Development for Trace Analysis and Detection

The development of methods for trace analysis is critical in environmental monitoring, food chemistry, and industrial analysis. researchgate.net Hydrazine (B178648) reagents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are central to standard methods for measuring aldehydes by forming derivatives that can be analyzed by High-Performance Liquid Chromatography (HPLC). researchgate.net While specific methods employing this compound are not detailed in available research, its hydrazide functional group suggests its potential as a reagent in similar analytical strategies. The general principle involves the reaction of the hydrazide with an analyte to enhance its detectability for sensitive analytical instrumentation. scbt.com

Derivatization Agents for Chromatographic Analysis

Derivatization is a key technique in chromatography to improve the volatility, stability, and detectability of analytes. greyhoundchrom.comresearch-solution.com Acylation, the introduction of an acyl group, is a common derivatization strategy that can make highly polar and nonvolatile compounds suitable for gas chromatography (GC) analysis. research-solution.com Reagents like acetic anhydride (B1165640) are used to convert compounds with active hydrogens into more stable esters, thioesters, and amides. research-solution.comlibretexts.org Given that this compound contains an acetyl group and a hydrazide backbone, it is structurally related to the types of compounds used and formed in derivatization processes. evitachem.com Hydrazine reagents are particularly useful for derivatizing carbonyl compounds, a process that is fundamental in many chromatographic methods. researchgate.net The choice of derivatization agent is crucial for achieving selective response and detection in complex matrices. greyhoundchrom.com

Below is an interactive table summarizing common derivatization reactions relevant to chromatographic analysis.

| Derivatization Reaction | Target Functional Groups | Common Reagents | Purpose in Chromatography |

| Alkylation (Esterification) | Carboxylic acids, phenols, thiols | BF3-methanol, N,N-dimethylformamide dimethylacetal (DMFDA) | Increases volatility and stability, improves peak shape. libretexts.org |

| Acylation | Alcohols, thiols, amines | Acetic anhydride (AA), Trifluoroacetic anhydride (TFAA) | Improves stability and volatility, enhances detection. research-solution.comlibretexts.org |

| Silylation | Alcohols, carboxylic acids, amines | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. |

| Hydrazone Formation | Aldehydes, ketones | 2,4-Dinitrophenylhydrazine (DNPH) | Creates stable, detectable derivatives for HPLC analysis. researchgate.net |

Exploration of this compound in Theoretical Chemical Probes

Theoretical and computational approaches are increasingly used to understand chemical reactivity and reaction mechanisms. researchgate.net

Studying Reaction Mechanisms as a Model Compound

While specific theoretical studies on this compound are not prominent in the literature, its structure makes it a potential model compound for studying various reaction mechanisms. evitachem.com For example, the hydrolysis of the hydrazide bond under acidic or basic conditions to yield butane (B89635) hydrazide and acetic acid can be a subject of mechanistic investigation. evitachem.com Furthermore, its condensation reactions with aldehydes or ketones to form hydrazones, and the reduction of its carbonyl group, are fundamental organic reactions whose mechanisms could be explored computationally. evitachem.com The interaction of hydrazine derivatives with enzymes is another area where this compound could serve as a model to understand biological activity, such as enzyme inhibition. evitachem.com

Investigating Intermolecular Forces and Bonding Theories

The molecular structure of this compound presents a compelling case study for the investigation of intermolecular forces and the validation of bonding theories. The presence of multiple functional groups, including a carbonyl group, an amide linkage, and N-N and N-C bonds, allows for a variety of non-covalent interactions that dictate its solid-state packing, conformational preferences in solution, and potential interactions with biological targets. Research on analogous hydrazide and N-acylhydrazone systems provides a framework for understanding the nuanced interplay of these forces.

The hydrazide moiety is a versatile functional group capable of participating in a range of intermolecular interactions. nih.gov The C=O group acts as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. nih.gov This dual capacity facilitates the formation of robust hydrogen-bonding networks, which are often a dominant factor in the crystal packing of related small molecules.

Computational studies on similar N-acylhydrazone derivatives, utilizing methods such as Density Functional Theory (DFT), have been instrumental in dissecting their conformational and electronic properties. nih.gov These studies reveal that methylation at the nitrogen atom can significantly influence the preferred dihedral angle around the C-N amide bond, leading to distinct synperiplanar and antiperiplanar conformations. nih.gov In the case of this compound, the substitution of an ethyl group on one of the nitrogen atoms is expected to similarly impact its conformational landscape.

Furthermore, the investigation of peptides containing α-hydrazino acids has shown that these residues can stabilize extended conformations through cooperative non-covalent interactions. nih.gov A specific type of bifurcated hydrogen bond, termed a "hydrazinoturn," has been observed in the solid state and in solution for some hydrazino acetamides, highlighting the unique bonding arrangements this class of compounds can adopt. acs.org

Detailed structural parameters for the core hydrazide functionality, as determined from studies on analogous compounds, provide a basis for theoretical models of this compound.

Table 1: Representative Bond Lengths in Acetyl Hydrazide Derivatives

| Bond | Typical Length (Å) |

|---|---|

| C=O | 1.22 - 1.24 |

| C-N (amide) | 1.33 - 1.35 |

| N-N | 1.40 - 1.45 |

| N-C (acetyl) | 1.45 - 1.47 |

| N-C (ethyl) | 1.46 - 1.48 |

Data is generalized from studies on structurally similar compounds.

Table 2: Representative Bond Angles in Acetyl Hydrazide Derivatives

| Angle | Typical Value (°) |

|---|---|

| O=C-N | 120 - 123 |

| C-N-N | 118 - 122 |

| C-N-C | 115 - 120 |

Data is generalized from studies on structurally similar compounds.

The combination of experimental techniques like X-ray crystallography and NMR spectroscopy with computational modeling on this compound and its analogues allows for a comprehensive understanding of its intermolecular forces and bonding. nih.gov This knowledge is crucial for predicting its physical properties, such as solubility and melting point, and for designing new molecules with tailored functionalities for various applications in chemical sciences.

Conclusion

Summary of Key Research Areas for N'-Acetyl-N'-ethylbutanehydrazide

Given the nascent stage of research into this specific molecule, foundational studies are paramount. Key areas for investigation would include:

Chemical Synthesis and Characterization: Developing and optimizing synthetic routes to produce this compound with high purity and yield is a primary research focus. evitachem.com A common approach involves the reaction of butane (B89635) hydrazide with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. evitachem.com Detailed characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry is essential to confirm its molecular structure and purity.

Physicochemical Properties: A comprehensive understanding of its physical and chemical properties is crucial for any future application. This includes determining its solubility in various solvents, melting point, boiling point, and stability under different conditions. evitachem.com While typically appearing as a white crystalline solid, detailed experimental data is needed. evitachem.com

Chemical Reactivity: Investigations into the reactivity of this compound would explore its potential as an intermediate in organic synthesis. Key reactions could include hydrolysis to butane hydrazide and acetic acid, condensation with aldehydes and ketones to form hydrazones, and reduction of the carbonyl group. evitachem.com

Preliminary Biological Screening: Initial in vitro screening for a range of biological activities is a critical research area. Based on the activities of structurally similar hydrazide and acylhydrazone compounds, potential areas of interest include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netresearchgate.netmdpi.com

Future Perspectives and Unanswered Questions in this compound Research

The future of this compound research is largely contingent on the outcomes of initial exploratory studies. Several key questions remain unanswered:

What are the specific biological targets of this compound? Should any significant biological activity be identified, subsequent research would need to elucidate its mechanism of action. This could involve identifying specific enzymes or receptors with which the compound interacts. evitachem.com

Can the structure of this compound be modified to enhance its activity and selectivity? Structure-activity relationship (SAR) studies would be a logical next step to optimize the molecule for a desired biological effect. This could involve modifying the alkyl chain, the acetyl group, or the ethyl group.

What is the metabolic fate and potential toxicity of this compound? For any potential therapeutic or industrial application, understanding its metabolism, degradation pathways, and toxicological profile is essential. Studies on related compounds suggest that the N-acetyl group can influence metabolic stability.

Are there potential applications in materials science or agriculture? Beyond medicinal chemistry, the unique structure of this hydrazide derivative may lend itself to applications in other fields, an area that remains completely unexplored.

Potential for Interdisciplinary Collaborations in this compound Studies

The multifaceted nature of chemical research provides fertile ground for interdisciplinary collaborations in the study of this compound. Potential collaborations include:

Organic Chemists and Biologists: Synthetic chemists can design and produce a library of derivatives, which can then be screened by biologists for various biological activities. This synergistic relationship is fundamental to drug discovery.

Computational Chemists and Experimental Scientists: Molecular modeling and computational screening can help predict the potential biological activities and physicochemical properties of this compound and its analogs, thereby guiding experimental work and reducing the need for extensive preliminary screening.

Pharmacologists and Toxicologists: Should promising biological activity be discovered, collaboration with pharmacologists and toxicologists will be crucial to evaluate its efficacy, safety, and pharmacokinetic profile in preclinical models.

Material Scientists and Chemical Engineers: Exploring non-biological applications would necessitate collaborations with material scientists to investigate its potential use in polymers or other advanced materials, and with chemical engineers to develop scalable and cost-effective production processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.